molecular formula C23H27N3O2S B12001200 4-cyano-N-cyclohexyl-N-ethyl-3-methyl-5-[(phenylacetyl)amino]-2-thiophenecarboxamide

4-cyano-N-cyclohexyl-N-ethyl-3-methyl-5-[(phenylacetyl)amino]-2-thiophenecarboxamide

Cat. No.: B12001200
M. Wt: 409.5 g/mol
InChI Key: QFJSMUHHDFKPDE-UHFFFAOYSA-N
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Description

4-cyano-N-cyclohexyl-N-ethyl-3-methyl-5-[(phenylacetyl)amino]-2-thiophenecarboxamide is a complex organic compound with a unique structure that includes a cyano group, a cyclohexyl group, an ethyl group, a methyl group, a phenylacetyl group, and a thiophene ring

Preparation Methods

The synthesis of 4-cyano-N-cyclohexyl-N-ethyl-3-methyl-5-[(phenylacetyl)amino]-2-thiophenecarboxamide involves multiple steps, including the formation of the thiophene ring and the introduction of various substituents. The synthetic route typically starts with the preparation of the thiophene ring, followed by the introduction of the cyano group, the cyclohexyl group, the ethyl group, the methyl group, and the phenylacetyl group. The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Chemical Reactions Analysis

4-cyano-N-cyclohexyl-N-ethyl-3-methyl-5-[(phenylacetyl)amino]-2-thiophenecarboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the cyano group or the phenylacetyl group, using reagents such as halogens or nucleophiles.

    Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the compound into smaller fragments.

Scientific Research Applications

4-cyano-N-cyclohexyl-N-ethyl-3-methyl-5-[(phenylacetyl)amino]-2-thiophenecarboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 4-cyano-N-cyclohexyl-N-ethyl-3-methyl-5-[(phenylacetyl)amino]-2-thiophenecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, leading to changes in their activity and subsequent biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

4-cyano-N-cyclohexyl-N-ethyl-3-methyl-5-[(phenylacetyl)amino]-2-thiophenecarboxamide can be compared with other similar compounds, such as:

  • 4-cyano-N-cyclohexyl-N-ethyl-3-methyl-5-[(phenylacetyl)amino]-2-thiophenecarboxylate
  • This compound
  • This compound

These compounds share similar structural features but may differ in their specific substituents or functional groups, leading to variations in their chemical properties and biological activities

Properties

Molecular Formula

C23H27N3O2S

Molecular Weight

409.5 g/mol

IUPAC Name

4-cyano-N-cyclohexyl-N-ethyl-3-methyl-5-[(2-phenylacetyl)amino]thiophene-2-carboxamide

InChI

InChI=1S/C23H27N3O2S/c1-3-26(18-12-8-5-9-13-18)23(28)21-16(2)19(15-24)22(29-21)25-20(27)14-17-10-6-4-7-11-17/h4,6-7,10-11,18H,3,5,8-9,12-14H2,1-2H3,(H,25,27)

InChI Key

QFJSMUHHDFKPDE-UHFFFAOYSA-N

Canonical SMILES

CCN(C1CCCCC1)C(=O)C2=C(C(=C(S2)NC(=O)CC3=CC=CC=C3)C#N)C

Origin of Product

United States

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